Home > Products > Screening Compounds P33370 > Dicyclomine hydrochloride
Dicyclomine hydrochloride - 67-92-5

Dicyclomine hydrochloride

Catalog Number: EVT-264468
CAS Number: 67-92-5
Molecular Formula: C19H35NO2.ClH
C19H36ClNO2
Molecular Weight: 345.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dicyclomine hydrochloride is an organic compound classified as an anticholinergic agent. [] Its chemical formula is C19H35NO2·HCl. In scientific research, Dicyclomine hydrochloride serves as a valuable tool for studying various biological processes and exploring its potential applications in different fields.

Future Directions
  • Further investigation of its antimicrobial properties and potential development as a therapeutic agent for bacterial infections. []
  • Optimization of drug delivery systems to enhance its therapeutic efficacy and minimize potential side effects. []

Omeprazole

Relevance: Omeprazole is frequently co-formulated with dicyclomine hydrochloride to address both acid secretion and smooth muscle spasms associated with gastrointestinal disorders. Several studies have investigated analytical methods for the simultaneous estimation of omeprazole and dicyclomine hydrochloride in combined dosage forms [, ].

Mefenamic acid

Relevance: Mefenamic acid, alongside dicyclomine hydrochloride, provides comprehensive pain relief in conditions like irritable bowel syndrome (IBS), where both inflammation and smooth muscle spasms contribute to discomfort. Research has explored the formulation and characterization of bilayer tablets containing mefenamic acid and dicyclomine hydrochloride for targeted drug delivery to the colon []. Additionally, analytical methods have been developed for the simultaneous estimation of both drugs in combined tablet formulations [, , ].

Paracetamol

Relevance: Paracetamol is often combined with dicyclomine hydrochloride in pharmaceutical formulations to provide synergistic relief from pain associated with gastrointestinal disorders. Studies have focused on developing and validating analytical methods, particularly RP-HPLC, for the simultaneous estimation of paracetamol and dicyclomine hydrochloride in tablet dosage forms [, ].

Clidinium Bromide

Relevance: Clidinium bromide shares a similar mechanism of action with dicyclomine hydrochloride, both targeting muscarinic receptors to alleviate gastrointestinal spasms. Their combined use aims for enhanced antispasmodic effects in managing conditions like IBS. Research has focused on developing analytical methods for the simultaneous estimation of clidinium bromide, dicyclomine hydrochloride, and other drugs like acetaminophen and rabeprazole in solid dosage forms [, , ].

Diclofenac Sodium

Relevance: Diclofenac sodium, similar to mefenamic acid, is sometimes combined with dicyclomine hydrochloride to target both pain and smooth muscle spasms in conditions like IBS. Analytical methods have been developed to simultaneously estimate diclofenac sodium and dicyclomine hydrochloride in pharmaceutical formulations, ensuring accurate dosing and quality control [, ].

Pamabrom

Relevance: Pamabrom, although possessing a different mechanism of action compared to dicyclomine hydrochloride, is sometimes included in combination therapies for conditions like dysmenorrhea, where it helps manage water retention and bloating alongside pain relief and muscle relaxation provided by dicyclomine hydrochloride. Research has explored analytical methods for the simultaneous estimation of pamabrom and dicyclomine hydrochloride in pharmaceutical dosage forms [, ].

Streptomycin

Relevance: While not structurally related to dicyclomine hydrochloride, streptomycin has shown synergistic antibacterial activity when combined with dicyclomine hydrochloride [, ]. This synergistic effect suggests a potential for developing alternative therapies for severe bacterial infections.

Dexketoprofen Trometamol

Relevance: Dexketoprofen trometamol, similar to other NSAIDs mentioned above, could potentially be combined with dicyclomine hydrochloride to provide comprehensive pain management and muscle relaxation. An absorption ratio method has been developed for the simultaneous estimation of dicyclomine hydrochloride and dexketoprofen trometamol [].

Ranitidine Hydrochloride

Relevance: Ranitidine hydrochloride, like omeprazole, addresses gastric acid secretion and is often combined with dicyclomine hydrochloride to manage both acid-related symptoms and smooth muscle spasms in gastrointestinal disorders. A validated RP-HPLC method has been developed for the simultaneous estimation of ranitidine hydrochloride and dicyclomine hydrochloride in tablet dosage forms [, ].

Source and Classification

Dicyclomine hydrochloride is derived from natural compounds through synthetic processes. It belongs to the class of drugs known as antimuscarinics or anticholinergics, which are commonly used to treat conditions characterized by excessive muscle contractions, particularly in the gastrointestinal tract. The compound is available in various formulations, including oral tablets and injectable forms.

Synthesis Analysis

The synthesis of dicyclomine hydrochloride involves several steps, primarily focusing on the conversion of precursor compounds into the final product. One notable method includes:

  1. Starting Materials: The synthesis typically begins with ethyl phenylacetate and 1,5-dibromopentane.
  2. Reactions:
    • Alkylation: Ethyl phenylacetate reacts with 1,5-dibromopentane in the presence of sodium hydride and solvents such as dimethylformamide and benzene. This step yields ethyl l-phenylcyclohexanecarboxylate.
    • Ester Exchange: The resulting ester undergoes exchange with 2-diethylaminoethanol, facilitated by a catalyst like sodium in a reaction inert solvent (e.g., xylene).
    • Hydrogenation: Finally, the product is reduced using a catalyst (e.g., rhodium on alumina) in glacial acetic acid to yield dicyclomine hydrochloride with a reported yield of approximately 83% .

This method emphasizes higher yields and reduced complexity compared to earlier synthesis routes involving alcoholysis and esterification.

Molecular Structure Analysis

Dicyclomine hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its structure can be represented as follows:

  • Molecular Formula: C19_{19}H36_{36}ClNO2_2
  • Molecular Weight: Approximately 345.96 g/mol
  • Structural Features:
    • The molecule contains two cyclohexane rings connected by an ether linkage.
    • A diethylamino group contributes to its pharmacological activity.

The three-dimensional conformation of dicyclomine allows it to effectively interact with muscarinic receptors, which is crucial for its therapeutic effects.

Chemical Reactions Analysis

Dicyclomine hydrochloride participates in various chemical reactions, primarily during its synthesis and degradation:

  1. Esterification: The reaction between carboxylic acids and alcohols forms esters, which are key intermediates in its synthesis.
  2. Hydrogenation: The reduction process transforms unsaturated compounds into saturated ones, crucial for obtaining dicyclomine hydrochloride from its precursors.
  3. Acid-Base Reactions: Dicyclomine can react with strong acids to form its hydrochloride salt, enhancing its solubility.

These reactions highlight the chemical versatility of dicyclomine hydrochloride during both synthesis and potential degradation pathways.

Mechanism of Action

Dicyclomine hydrochloride exerts its pharmacological effects primarily through competitive inhibition of acetylcholine at muscarinic receptors located in smooth muscle tissues. The mechanism can be summarized as follows:

  • Anticholinergic Activity: By blocking acetylcholine from binding to its receptors, dicyclomine reduces smooth muscle contraction in the gastrointestinal tract.
  • Relaxation of Smooth Muscle: This leads to decreased motility and spasms, providing relief from conditions such as irritable bowel syndrome.
  • Secondary Effects: Dicyclomine may also affect salivary glands and other secretory tissues due to its broad anticholinergic properties.

Clinical studies have demonstrated that dicyclomine effectively alleviates symptoms associated with gastrointestinal disorders through this mechanism.

Physical and Chemical Properties Analysis

Dicyclomine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form; also soluble in alcohols.
  • Melting Point: Melts at approximately 171-172 °C.
  • pH Range: Solutions typically have a pH range between 4.5 and 6.5.

These properties influence its formulation and application in pharmaceuticals.

Applications

Dicyclomine hydrochloride is primarily used in clinical settings for:

  1. Treatment of Gastrointestinal Disorders: It is effective in managing conditions like irritable bowel syndrome, where it alleviates abdominal pain and discomfort caused by spasms.
  2. Adjunct Therapy: Often used alongside other medications to enhance therapeutic outcomes for patients with gastrointestinal issues.
  3. Research Applications: Dicyclomine is also utilized in pharmacological studies examining anticholinergic effects and receptor interactions.
Introduction to Dicyclomine Hydrochloride

Historical Development and Pharmacological Classification

Dicyclomine hydrochloride was first synthesized in 1945 by researchers at the William S. Merrell Company (later merged into Sanofi) as part of a systematic investigation into anticholinergic compounds with gastrointestinal selectivity. The drug received United States Food and Drug Administration approval on May 11, 1950, establishing it among the earliest synthetically derived agents for irritable bowel syndrome management [1] [4]. Initially introduced under the brand name Bentyl, dicyclomine represented a structural departure from the belladonna alkaloids, offering improved tolerability while retaining antispasmodic efficacy.

Pharmacologically, dicyclomine hydrochloride is classified as an antimuscarinic agent with specific affinity for M1, M3, and M2 receptor subtypes. The compound demonstrates dual mechanisms of action: competitive antagonism at muscarinic receptors and non-competitive inhibition of histamine and bradykinin. This multimodal activity results in direct smooth muscle relaxation, particularly in the gastrointestinal tract, without significantly affecting glandular secretions. The selective spasmolytic action occurs primarily through blockade of acetylcholine binding at muscarinic receptors on smooth muscle cells, thereby reducing involuntary contractions and hypermotility states [1] [4] [8].

Table 1: Historical Development Milestones of Dicyclomine Hydrochloride

YearDevelopment MilestoneSignificance
1945Initial synthesisChemical creation by William S. Merrell Company researchers
1950FDA approval (May 11)First regulatory authorization for clinical use in the United States
1952Commercial launch (Bentyl)Introduction to market for gastrointestinal disorders
1956Inclusion in Bendectin formulationCombination product for morning sickness (later removed in 1976)
1959INN designation "dicycloverine" recommendedStandardization of international nonproprietary nomenclature
1980sRestricted use in infantsRegulatory limitations following safety concerns in pediatric populations
1994Antitrust settlement enabling genericsMarket expansion through compulsory licensing agreements

Structural Characteristics and Chemical Nomenclature

Dicyclomine hydrochloride possesses the chemical designation [1,1'-Bicyclohexyl]-1-carboxylic acid 2-(diethylamino)ethyl ester hydrochloride, with the systematic IUPAC name 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate hydrochloride. The compound features a bicyclohexyl backbone esterified to a diethylaminoethyl moiety, with the hydrochloride salt formation enhancing stability and water solubility. The molecular formula for the free base is C₁₉H₃₅NO₂, while the hydrochloride salt is represented as C₁₉H₃₅NO₂·HCl or alternatively as C₁₉H₃₆ClNO₂ to explicitly denote the protonated structure [1] [3] [9].

The crystalline compound demonstrates a molecular weight of 309.4867 g/mol for the free base and 345.95 g/mol for the hydrochloride salt. Structural analysis reveals significant lipophilic character imparted by the dual cyclohexyl rings, facilitating membrane penetration and central nervous system access at therapeutic concentrations. The tertiary amine functionality (pKa ≈ 9.5) ensures protonation at physiological pH, contributing to receptor affinity. The hydrochloride salt form exhibits greater aqueous solubility compared to the free base, a critical factor in formulation development for both oral and injectable preparations [1] [3] [9].

Table 2: Structural and Physicochemical Properties of Dicyclomine Hydrochloride

PropertyFree BaseHydrochloride Salt
Chemical formulaC₁₉H₃₅NO₂C₁₉H₃₅NO₂·HCl / C₁₉H₃₆ClNO₂
Molecular weight309.4867 g/mol345.95 g/mol
CAS registry number77-19-067-92-5
IUPAC name2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylateSame as free base plus hydrochloride
Primary solid formNot specifiedCrystalline powder
Solubility characteristicsLow aqueous solubilityIncreased water solubility
Stability considerationsAlkali-labileStable at physiological pH

Regulatory Approval Timeline and Global Market Status

Dicyclomine hydrochloride maintains active regulatory status in multiple jurisdictions since its original approval. Following the 1950 FDA authorization in the United States, the compound received approvals in the United Kingdom (1951), Canada (1952), Australia (1953), and subsequently across European markets. The patent expiration timeline facilitated generic entry beginning in the 1980s, with significant market expansion occurring after the 1994 antitrust settlement that compelled licensing to generic manufacturers. Current regulatory designations include prescription-only status in most territories (S4 in Australia, POM in the UK, Rx-only in the US), with specific contraindications for infant use established during the 1980s due to safety concerns [1] [4] [7].

The global antispasmodics drug market, valued at $13.76 billion in 2024, demonstrates robust growth projections reaching $21.91 billion by 2029 at a compound annual growth rate of 9.8%. Dicyclomine hydrochloride constitutes a substantial segment within this market, particularly for irritable bowel syndrome therapeutics. The 2022 positioning as the 176th most prescribed medication in the United States (exceeding 2 million annual prescriptions) underscores its continued clinical relevance. Recent regulatory determinations (December 2024) confirm that Bentyl Preservative Free injection was not withdrawn for safety or effectiveness reasons, preserving its reference status for generic drug approval. The compound remains available through multiple global manufacturers including Aurobindo Pharma, Hikma Pharmaceuticals, Sun Pharmaceutical, and Lupin Limited, reflecting a competitive generic landscape [5] [7] [4].

Table 3: Global Regulatory and Market Position of Dicyclomine Hydrochloride

RegionRegulatory StatusMarket PositionNoteworthy Developments
United StatesRx-only176th most prescribed (2022)FDA determination of continued approvability (2024)
European UnionPrescriptionModerate utilization in IBS therapeuticsAvailable as Merbentyl, Dibent, others
United KingdomPOM (Prescription Only Medicine)Established in national formulariesIncluded in British National Formulary
CanadaPrescriptionGeneric dominance (>80% market share)Multiple manufacturers approved
IndiaPrescriptionLeading antispasmodic by volumeDomestic manufacturing by 10+ companies
AustraliaS4 (Prescription)Restricted pediatric usePart of Pharmaceutical Benefits Scheme

Properties

CAS Number

67-92-5

Product Name

Dicyclomine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride

Molecular Formula

C19H35NO2.ClH
C19H36ClNO2

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H

InChI Key

GUBNMFJOJGDCEL-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl

Synonyms

Bentyl
Bentylol
Di Cyclonex
Di Spaz
Di-Cyclonex
Di-Spaz
Dibent
Diclomin
Dicyclomine
Dicyclomine Hydrochloride
Dicycloverin
Hydrochloride, Dicyclomine
Lomine
Merbentyl
OR Tyl
OR-Tyl
Spascol

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.